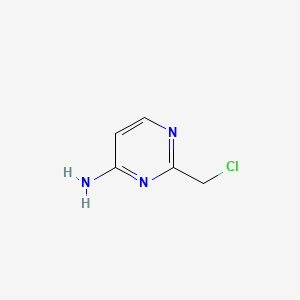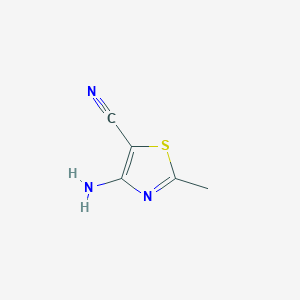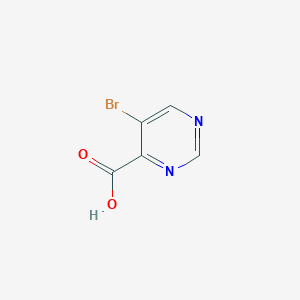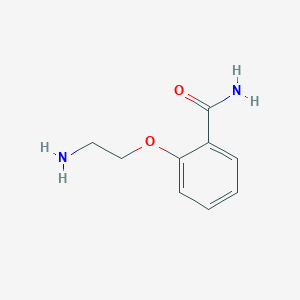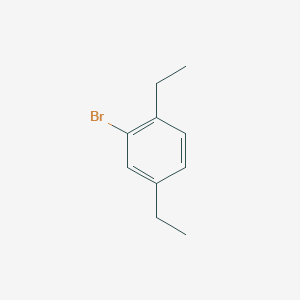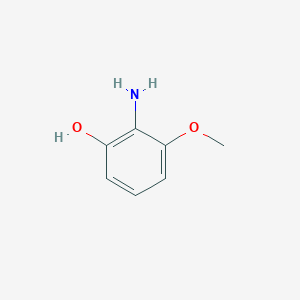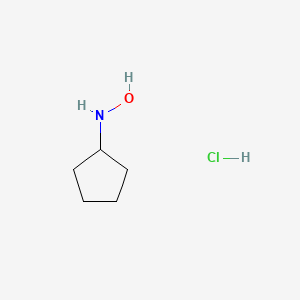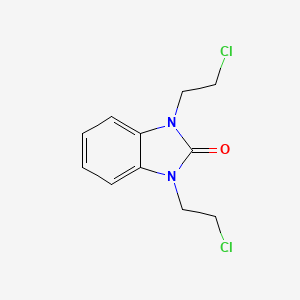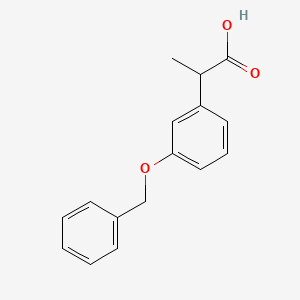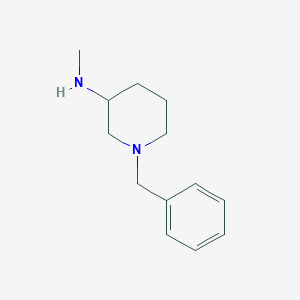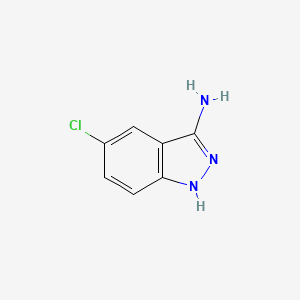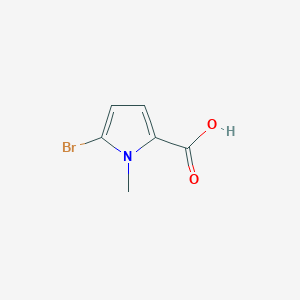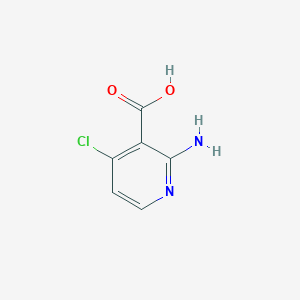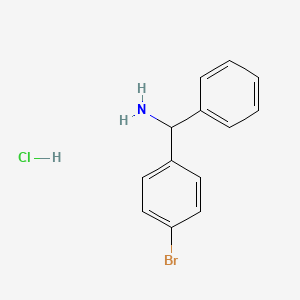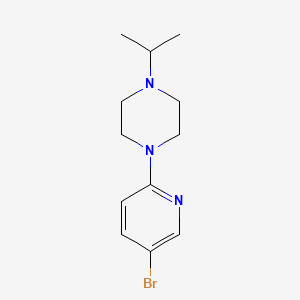
1-(5-溴吡啶-2-基)-4-异丙基哌嗪
描述
1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It features a bromopyridine moiety attached to a piperazine ring, which is further substituted with an isopropyl group
科学研究应用
1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of piperazine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 4-isopropylpiperazine.
Nucleophilic Substitution: The bromine atom on the 5-bromopyridine is substituted by the piperazine ring through a nucleophilic substitution reaction. This reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and efficiency.
Purification: Industrial-scale purification methods, including distillation and crystallization, are employed to ensure the compound meets the required purity standards.
化学反应分析
Types of Reactions: 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with hydrogenated piperazine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
相似化合物的比较
1-(5-Bromopyridin-2-yl)piperazine: Lacks the isopropyl group, which may affect its biological activity.
1-(5-Bromopyridin-2-yl)-4-methylpiperazine: Contains a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
1-(5-Bromopyridin-2-yl)-4-ethylpiperazine: Features an ethyl group, which may result in variations in its pharmacokinetic profile.
Uniqueness: 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine is unique due to the presence of the isopropyl group, which can influence its lipophilicity, steric hindrance, and overall biological activity. This makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry.
属性
IUPAC Name |
1-(5-bromopyridin-2-yl)-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(13)9-14-12/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXOCRHDRNRNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601761 | |
| Record name | 1-(5-Bromopyridin-2-yl)-4-(propan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914606-84-1 | |
| Record name | 1-(5-Bromopyridin-2-yl)-4-(propan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
